2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1021118-22-8
VCID: VC5167092
InChI: InChI=1S/C21H26N2O4S/c1-27-19-10-7-8-17(14-19)16-22-21(24)15-18-9-5-6-13-23(18)28(25,26)20-11-3-2-4-12-20/h2-4,7-8,10-12,14,18H,5-6,9,13,15-16H2,1H3,(H,22,24)
SMILES: COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.51

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide

CAS No.: 1021118-22-8

Cat. No.: VC5167092

Molecular Formula: C21H26N2O4S

Molecular Weight: 402.51

* For research use only. Not for human or veterinary use.

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide - 1021118-22-8

Specification

CAS No. 1021118-22-8
Molecular Formula C21H26N2O4S
Molecular Weight 402.51
IUPAC Name 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C21H26N2O4S/c1-27-19-10-7-8-17(14-19)16-22-21(24)15-18-9-5-6-13-23(18)28(25,26)20-11-3-2-4-12-20/h2-4,7-8,10-12,14,18H,5-6,9,13,15-16H2,1H3,(H,22,24)
Standard InChI Key DWRWELVFMKCOIV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide belongs to the acetamide class, integrating a piperidine ring substituted at the 1-position with a benzenesulfonyl group and at the 2-position with an acetamide-linked 3-methoxybenzyl moiety. Key molecular properties include:

PropertyValue
Molecular FormulaC21H26N2O4S
Molecular Weight402.51 g/mol
IUPAC Name2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
SMILESCOC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
InChIKeyDWRWELVFMKCOIV-UHFFFAOYSA-N

The benzenesulfonyl group enhances electrophilic character, potentially facilitating interactions with nucleophilic residues in biological targets, while the 3-methoxybenzyl moiety may contribute to lipid solubility and blood-brain barrier penetration.

Synthesis and Structural Analogues

Structural Analogues and Comparative Analysis

The compound’s structural analogue, N-(2-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide (PubChem CID: 44015490), differs only in the position of the methoxy group on the benzyl moiety (2-methoxy vs. 3-methoxy) . Key comparisons include:

PropertyTarget CompoundAnalog (CID: 44015490)
Molecular FormulaC21H26N2O4SC20H24N2O4S
Molecular Weight402.51 g/mol388.5 g/mol
Methoxy Position3-Methoxybenzyl2-Methoxybenzyl

The 3-methoxy substitution in the target compound may confer improved steric compatibility with hydrophobic binding pockets compared to the 2-methoxy analogue, as ortho-substituents often introduce torsional strain .

Hypothesized Pharmacological Activity

Target Engagement and Mechanism

The compound’s piperidine and benzenesulfonyl motifs are common in neuromodulatory agents. For example, benzenesulfonamide derivatives are known to inhibit carbonic anhydrases or modulate GABA receptors. The 3-methoxybenzyl group, seen in serotonin receptor ligands, suggests potential affinity for monoaminergic systems.

Structure-Activity Relationship (SAR) Considerations

  • Benzenesulfonyl Group: Enhances binding to sulfonylurea receptors or protease-activated receptors due to its electron-withdrawing nature.

  • Piperidine Core: Conformational flexibility may enable interactions with transmembrane helices of G protein-coupled receptors (GPCRs) .

  • 3-Methoxybenzyl Substituent: The para-methoxy position optimizes π-π stacking with aromatic residues in enzyme active sites, as observed in acetylcholinesterase inhibitors.

Challenges and Future Directions

  • Synthetic Accessibility: Scalable synthesis requires optimization of sulfonylation and amidation steps to improve yields.

  • Pharmacokinetic Profiling: In vitro assays are needed to assess metabolic stability and cytochrome P450 interactions.

  • Target Deconvolution: High-throughput screening against GPCR panels or kinase libraries would elucidate primary targets .

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